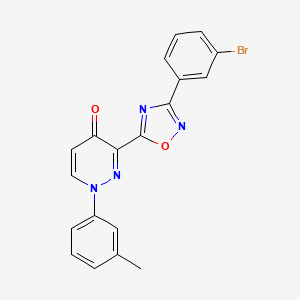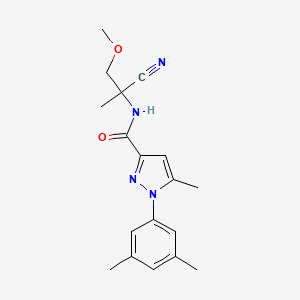
6-(isobutyrylamino)-N-(2-methylbenzyl)chromane-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Isobutyrylamino)-N-(2-methylbenzyl)chromane-3-carboxamide, also known as LY404039, is a small molecule that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds called mGluR antagonists, which act on the metabotropic glutamate receptor.
Mecanismo De Acción
6-(isobutyrylamino)-N-(2-methylbenzyl)chromane-3-carboxamide acts as an antagonist at the mGluR2/3 receptor, which is involved in regulating glutamate release in the brain. By blocking this receptor, 6-(isobutyrylamino)-N-(2-methylbenzyl)chromane-3-carboxamide reduces the release of glutamate, which can have a range of effects on neuronal activity and behavior.
Biochemical and Physiological Effects
Studies have shown that 6-(isobutyrylamino)-N-(2-methylbenzyl)chromane-3-carboxamide can have a range of biochemical and physiological effects, depending on the specific application. For example, in animal models of schizophrenia, 6-(isobutyrylamino)-N-(2-methylbenzyl)chromane-3-carboxamide has been shown to reduce the positive symptoms of the disorder, such as hallucinations and delusions. In models of anxiety and depression, 6-(isobutyrylamino)-N-(2-methylbenzyl)chromane-3-carboxamide has been shown to reduce anxiety-like and depressive-like behaviors, respectively. In models of Parkinson's disease, 6-(isobutyrylamino)-N-(2-methylbenzyl)chromane-3-carboxamide has been shown to improve motor function and reduce the loss of dopaminergic neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 6-(isobutyrylamino)-N-(2-methylbenzyl)chromane-3-carboxamide is that it has been extensively studied in animal models, which can provide valuable insights into its potential therapeutic applications. However, one limitation is that its effects can be highly dependent on the specific experimental conditions, such as the dose and route of administration.
Direcciones Futuras
There are several potential future directions for research on 6-(isobutyrylamino)-N-(2-methylbenzyl)chromane-3-carboxamide. One area of interest is its potential use in combination with other drugs for the treatment of neurological disorders. Another area of interest is its potential use in combination with non-pharmacological therapies, such as cognitive-behavioral therapy. Additionally, further research is needed to better understand the specific mechanisms underlying 6-(isobutyrylamino)-N-(2-methylbenzyl)chromane-3-carboxamide's effects, which could help to identify new targets for drug development.
Métodos De Síntesis
The synthesis of 6-(isobutyrylamino)-N-(2-methylbenzyl)chromane-3-carboxamide involves several steps, starting with the reaction of 2-methylbenzylamine with ethyl 2-bromoacetate to form the corresponding ester. The ester is then hydrolyzed to the acid, which is subsequently converted to the acid chloride. The acid chloride is then reacted with 6-aminochromone to form the desired amide product.
Aplicaciones Científicas De Investigación
6-(isobutyrylamino)-N-(2-methylbenzyl)chromane-3-carboxamide has been studied for its potential therapeutic applications in a range of neurological disorders, including schizophrenia, anxiety, depression, and Parkinson's disease. It has also been investigated for its potential use in pain management and addiction treatment.
Propiedades
IUPAC Name |
3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)pyridazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN4O2/c1-12-4-2-7-15(10-12)24-9-8-16(25)17(22-24)19-21-18(23-26-19)13-5-3-6-14(20)11-13/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIGWVHGUGNRDAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(isobutyrylamino)-N-(2-methylbenzyl)chromane-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 3,5-dimethyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-pyrazole-4-carboxylate](/img/structure/B2949905.png)

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2949909.png)
![6-(3,4-Dimethoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2949910.png)
![3-[[(E)-2-cyano-3-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]prop-2-enoyl]amino]benzoic acid](/img/structure/B2949911.png)
![ethyl 4-(3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamido)benzoate](/img/no-structure.png)
![2-({2-[(4-Methoxybenzoyl)amino]acetyl}amino)ethyl 2-fluorobenzenecarboxylate](/img/structure/B2949913.png)
![{5-[(4-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(2-methylpropyl)piperazin-1-yl]methanone](/img/structure/B2949914.png)
![N-(4-methylphenyl)-2-[7-(morpholin-4-ylsulfonyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]acetamide](/img/structure/B2949916.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetamide](/img/structure/B2949919.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2949922.png)